molecular formula C6H5BrF5NS B8357068 (5-Amino-2-bromophenyl)pentafluorosulfur

(5-Amino-2-bromophenyl)pentafluorosulfur

Cat. No. B8357068
M. Wt: 298.07 g/mol
InChI Key: GBEPEEZQPDTLRF-UHFFFAOYSA-N
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Patent
US08937088B2

Procedure details

To a solution of 3-(pentafluoro-λ6-sulfanyl)aniline (13.46 g, 61.4 mmol) in DMF (123 ml) stirred in a 500 mL round-bottomed flask in an ice bath under a nitrogen atmosphere, NBS (12.02 g, 67.6 mmol) was added in one portion. The resulting mixture was stirred at room temperature for 4 hr. The reaction was worked up by the addition of H2O and extracted with EtOAc (2×100 mL). The combined organic layer was washed with H2O and brine. The organic layer was dried over MgSO4, filtered and evaporated. The residue was purified by CombiFlash Rf system eluted with a gradient up to 20% EtOAC/hexanes of EtOAc on a 120 g column to afford the desired 4-bromo-3-(pentafluoro-λ6-sulfanyl)aniline (11 g, 36.9 mmol, 60.1% yield).
Quantity
13.46 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Name
Quantity
12.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][S:2]([F:13])([F:12])([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].C1C(=O)N([Br:21])C(=O)C1.O>CN(C=O)C>[Br:21][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[S:2]([F:10])([F:11])([F:12])([F:13])[F:1]

Inputs

Step One
Name
Quantity
13.46 g
Type
reactant
Smiles
FS(C=1C=C(N)C=CC1)(F)(F)(F)F
Name
Quantity
123 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
12.02 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by CombiFlash Rf system
WASH
Type
WASH
Details
eluted with a gradient up to 20% EtOAC/hexanes of EtOAc on a 120 g column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(N)C=C1)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.9 mmol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 60.1%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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